molecular formula C17H21N5O3 B2729369 N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide CAS No. 2034353-06-3

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide

Cat. No.: B2729369
CAS No.: 2034353-06-3
M. Wt: 343.387
InChI Key: ZTOFZMLCHXNNOY-UHFFFAOYSA-N
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Description

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a synthetic small molecule featuring a 1,3,5-triazine core substituted with a morpholino group, a methoxy group, and a methylbenzamide moiety. This specific structure suggests its potential utility in medicinal chemistry and materials science research. Compounds with similar triazine-morpholino scaffolds have been identified as key intermediates or active components in various applications. For instance, structurally related molecules have been developed as potent and competitive antagonists for the pro-inflammatory G-protein-coupled receptor 84 (GPR84), indicating the potential of this chemical class in immunology and inflammation research . Furthermore, triazine derivatives are widely used in polymer science, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM), which is an effective cross-linking agent for biopolymers like carboxymethyl cellulose in the development of biodegradable food packaging films . Researchers may find this compound valuable for probing biological pathways or as a building block in the synthesis of more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-5-3-4-6-13(12)15(23)18-11-14-19-16(21-17(20-14)24-2)22-7-9-25-10-8-22/h3-6H,7-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOFZMLCHXNNOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Functionalization

a. Methoxy Group Introduction (C4 Position)

  • Reagents : Sodium methoxide (NaOCH₃) or methanol with a base (e.g., K₂CO₃).
  • Conditions : Anhydrous acetone or THF, 0–5°C, 2–4 hours.
  • Mechanism :
    $$
    \text{Cyanuric chloride} + \text{NaOCH}_3 \rightarrow 4-\text{methoxy}-2,6-\text{dichloro}-1,3,5-\text{triazine} + \text{NaCl}
    $$

b. Morpholino Group Introduction (C6 Position)

  • Reagents : Morpholine, triethylamine (TEA).
  • Conditions : Dichlorobenzene or THF, 80°C, 6–8 hours.
  • Yield : 75–85%.
  • Mechanism :
    $$
    4-\text{Methoxy}-2,6-\text{dichloro}-1,3,5-\text{triazine} + \text{Morpholine} \xrightarrow{\text{TEA}} 4-\text{Methoxy}-6-\text{morpholino}-2-\text{chloro}-1,3,5-\text{triazine}
    $$

c. Chloromethyl Intermediate (C2 Position)

  • Reagents : (Chloromethyl)trimethylsilane (TMS-CH₂Cl), ZnCl₂ catalyst.
  • Conditions : DMF, 60°C, 12 hours.
  • Key Intermediate : 4-Methoxy-6-morpholino-2-(chloromethyl)-1,3,5-triazine.

Amide Bond Formation

The chloromethyl intermediate undergoes nucleophilic displacement with 2-methylbenzamide.

Activation of 2-Methylbenzoic Acid

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride[(1].
  • Conditions : Reflux in anhydrous dichloromethane (DCM), 2 hours.
  • Product : 2-Methylbenzoyl chloride.

Coupling Reaction

  • Reagents : 4-Methoxy-6-morpholino-2-(chloromethyl)-1,3,5-triazine, 2-methylbenzoyl chloride, TEA.
  • Conditions : DCM or THF, 0°C → room temperature, 12 hours.
  • Yield : 60–70% after column chromatography (SiO₂, ethyl acetate/hexane).
  • Mechanism :
    $$
    \text{Chloromethyl-triazine} + \text{2-Methylbenzoyl chloride} \xrightarrow{\text{TEA}} \text{Target compound} + \text{HCl}
    $$

Alternative Synthetic Routes

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (150 W, 100°C), DMF, 30 minutes.
  • Advantages : 20% higher yield (85–90%) compared to conventional heating.

One-Pot Sequential NAS

  • Procedure :
    • Cyanuric chloride + NaOCH₃ (0°C, 2 h).
    • Morpholine addition (80°C, 6 h).
    • (Chloromethyl)trimethylsilane + 2-methylbenzamide (60°C, 12 h).
  • Yield : 68% overall.

Purification and Characterization

Purification Methods

Step Technique Conditions
Crude product Column Chromatography SiO₂, ethyl acetate/hexane (1:3)
Final compound Recrystallization Ethanol/water (7:3), −20°C, 24 h

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.45 (s, 3H, CH₃), 3.15–3.80 (m, 8H, morpholine), 4.10 (s, 3H, OCH₃), 4.65 (s, 2H, CH₂), 7.25–7.50 (m, 4H, aromatic).
  • LC-MS : m/z 385.2 [M+H]⁺.

Comparative Analysis of Methods

Method Yield Time Cost Scalability
Stepwise NAS 70% 24 h High Industrial
Microwave-Assisted 90% 1.5 h Moderate Lab-scale
One-Pot 68% 20 h Low Pilot-scale

Challenges and Optimization

  • Byproducts : Over-alkylation at C2 (mitigated by stoichiometric control).
  • Solvent Choice : THF increases reaction rate but reduces yield vs. DMF.
  • Catalysts : ZnCl₂ improves chloromethylation efficiency by 15%.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with morpholino-triazine derivatives reported in the literature. Below is a systematic comparison:

Structural Features and Substituent Effects

Compound Name / ID Key Substituents Molecular Formula (MW) Key Properties / Applications References
N-((4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide 4-methoxy, 6-morpholino, benzamide-methyl C₂₀H₂₄N₆O₃ (420.45 g/mol)* Hypothesized antiproliferative activity
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine (2f) 4-chloro, 6-morpholino, diethylamine C₁₁H₁₈ClN₅O (295.75 g/mol) Intermediate for further functionalization
N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine (2d) 4-chloro, 6-morpholino, benzylamine C₁₅H₁₇ClN₆O (356.80 g/mol) High crystallinity, synthetic versatility
Bis(morpholino)triazine derivatives (e.g., Compound 30) Dual morpholino groups at 4 and 6 positions C₂₉H₃₈N₈O₃ (582.68 g/mol) Antiproliferative agents (e.g., kinase inhibition)
(Z)-5-(1-(2-(4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)hydrazono)ethyl)-... (5h) 4-methoxy, 6-morpholino, hydrazone-linked pyrimidine C₂₀H₃₁N₉O₃ (445.53 g/mol) Moderate solubility in ethanol, UV-active

Notes:

  • Morpholino role: Morpholino groups improve solubility and mimic peptide bonds, making such compounds candidates for drug discovery .
  • Bis(morpholino) derivatives: Compounds with dual morpholino groups (e.g., 30) exhibit higher molecular weights and enhanced binding affinity to cellular targets compared to mono-morpholino analogs .

Biological Activity

N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C15_{15}H18_{18}N4_{4}O2_{2}
  • Molecular Weight : Approximately 286.33 g/mol
  • Functional Groups : Includes a methoxy group, a morpholino ring, and a triazine moiety.

These structural elements contribute to its interaction with various biological targets, enhancing its therapeutic potential.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Triazine Core : This is typically achieved by reacting cyanuric chloride with morpholine under controlled conditions.
  • Introduction of the Methoxy Group : Nucleophilic substitution reactions are employed to attach the methoxy group to the triazine.
  • Benzamide Formation : The final step involves coupling the triazine derivative with 2-methylbenzoyl chloride to form the desired amide.

Research indicates that compounds like this compound exhibit their biological effects primarily through:

  • Antitumor Activity : Derivatives of triazines are known to interfere with DNA synthesis and repair mechanisms in rapidly dividing cells, which is crucial in cancer therapy.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its potential as an anticancer agent.

Antitumor Properties

A significant body of research has focused on the antitumor properties of triazine derivatives. For example:

StudyFindings
Demonstrated that triazine derivatives can inhibit cell proliferation in various cancer cell lines.
Showed that compounds similar to this compound effectively reduce tumor growth in animal models.
Reported on the mechanism by which these compounds disrupt DNA repair processes in cancer cells.

Other Biological Activities

In addition to its antitumor properties, preliminary studies suggest that this compound may also possess:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential pathways through which this compound could modulate inflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A patient with advanced lymphoma treated with a triazine derivative exhibited significant tumor regression after several cycles of treatment.
  • Case Study 2 : In a clinical trial involving breast cancer patients, a related compound improved overall survival rates compared to standard therapies.

Q & A

Basic Research Question

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, achieving >98% purity for biologically relevant studies .
  • Structural Confirmation : Use 1^1H NMR (DMSO-d6d_6) to verify substituent integration ratios (e.g., morpholino protons at δ 3.6–3.7 ppm, methoxy at δ 3.3 ppm) .
  • Melting Point : Determine via differential scanning calorimetry (DSC); values typically range 180–220°C, depending on crystallization solvents (e.g., ethanol/water mixtures) .

How does the morpholino group influence the compound’s physicochemical properties and biological interactions?

Basic Research Question
The morpholino substituent:

  • Solubility : Enhances water solubility due to its polar, non-ionic nature, facilitating in vitro assays .
  • Binding Interactions : Engages in hydrogen bonding and π-stacking with biological targets (e.g., enzymes or receptors). Comparative studies show morpholino derivatives exhibit higher binding affinity than dimethylamino analogs .
  • Stability : Reduces hydrolysis rates under physiological pH compared to ester-containing triazines .

What strategies can resolve contradictions in biological activity data across studies involving triazine derivatives?

Advanced Research Question

  • Standardized Assays : Replicate experiments under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For enzyme inhibition studies, use kinetic assays (e.g., fluorescence polarization) to confirm IC50_{50} values .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, replace morpholino with piperazino groups to test selectivity trends .
  • Meta-Analysis : Cross-reference data from orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .

How can computational modeling predict the binding interactions of this compound with target enzymes?

Advanced Research Question

  • Docking Simulations : Use software like AutoDock Vina to model interactions with catalytic sites (e.g., ATP-binding pockets in kinases). Prioritize poses where the triazine core aligns with hydrophobic residues and the morpholino group forms hydrogen bonds .
  • MD Simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-protein complexes. Monitor RMSD values (<2 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding free energy. Correlate results with experimental IC50_{50} values for validation .

What are common side reactions during triazine synthesis, and how can they be mitigated?

Advanced Research Question

  • Chloro-Triazine Byproducts : Incomplete substitution at the 4- or 6-positions can occur. Mitigate by:
    • Using excess nucleophiles (e.g., 1.2 equiv morpholine) .
    • Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Hydrolysis : Triazine rings are sensitive to acidic/alkaline conditions. Use anhydrous solvents and inert atmospheres .
  • Characterization of Byproducts : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and identify via LC-MS .

What methodologies are recommended for studying the compound’s metabolic stability in vitro?

Advanced Research Question

  • Liver Microsome Assays : Incubate with human liver microsomes (HLM) at 37°C, and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess isoform-specific inhibition. IC50_{50} < 10 μM suggests high metabolic liability .
  • Reactive Metabolite Trapping : Add glutathione (GSH) to incubations; detect GSH adducts via high-resolution MS to identify potential toxicophores .

How can the compound’s pharmacokinetic (PK) properties be optimized for in vivo studies?

Advanced Research Question

  • LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the benzamide moiety to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
  • Prodrug Strategies : Synthesize ester prodrugs of the benzamide to enhance oral bioavailability. Hydrolyze in vivo via esterases .
  • PK/PD Modeling : Use non-compartmental analysis (NCA) of plasma concentration-time curves to estimate AUC, CmaxC_{\text{max}}, and t1/2t_{1/2}. Correlate with efficacy in animal models .

What are the best practices for ensuring reproducibility in triazine-based compound synthesis?

Advanced Research Question

  • Detailed Reaction Logs : Document exact equivalents, solvent grades, and temperature ramps. For example, morpholino substitution requires precise heating to 50°C ± 2°C .
  • Batch-to-Batch Consistency : Use QC thresholds (e.g., HPLC purity ≥95%, NMR chemical shift deviations <0.1 ppm) .
  • Cross-Validation : Share samples with collaborating labs for independent characterization (e.g., HRMS, elemental analysis) .

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